Cas no 922069-47-4 (2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide)

2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide
- 2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide
-
- Inchi: 1S/C26H35N3O3/c1-28-14-11-21-17-20(8-9-22(21)28)23(29-12-5-4-6-13-29)18-27-26(30)16-19-7-10-24(31-2)25(15-19)32-3/h7-10,15,17,23H,4-6,11-14,16,18H2,1-3H3,(H,27,30)
- InChI Key: URXPAMNUUCTGQW-UHFFFAOYSA-N
- SMILES: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCCCC1)(=O)CC1=CC=C(OC)C(OC)=C1
2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2291-0882-2μmol |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-30mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-10mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-20μmol |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-5μmol |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-3mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-15mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-20mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-75mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2291-0882-5mg |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide |
922069-47-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide
Research Brief on 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide (CAS: 922069-47-4)
The compound 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide (CAS: 922069-47-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Recent studies have highlighted the compound's unique structural features, which combine a dimethoxyphenyl group with a piperidine-ethylacetamide moiety linked to a dihydroindole scaffold. This configuration is believed to confer selective binding affinity for specific neurotransmitter receptors, particularly those involved in neurological and psychiatric disorders. Preliminary in vitro assays indicate that the compound exhibits moderate to high affinity for serotonin and dopamine receptors, suggesting potential applications in treating conditions such as depression, anxiety, and schizophrenia.
One of the most notable advancements in the study of this compound is its role as a modulator of G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 922069-47-4 acts as an allosteric modulator of the 5-HT2A receptor, a target of significant interest in neuropharmacology. The study utilized X-ray crystallography and molecular dynamics simulations to elucidate the binding interactions, revealing a novel binding pocket that could be exploited for the design of more selective therapeutics.
In addition to its neurological applications, recent research has explored the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute found that 922069-47-4 exhibits inhibitory effects on certain cancer cell lines, particularly those associated with glioblastoma and pancreatic cancer. The mechanism appears to involve the disruption of intracellular signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in these malignancies. These findings, though preliminary, suggest a promising avenue for further investigation.
Despite these encouraging results, challenges remain in the development of 922069-47-4 as a therapeutic agent. Pharmacokinetic studies have revealed limited oral bioavailability and a relatively short half-life in animal models, necessitating structural modifications or formulation optimizations to improve its drug-like properties. Additionally, the compound's selectivity profile requires further refinement to minimize off-target effects and potential adverse reactions.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide represents a promising candidate for multiple therapeutic areas, particularly in neurology and oncology. Continued research efforts are needed to address its pharmacokinetic limitations and to validate its efficacy and safety in clinical settings. The compound's unique structural and pharmacological attributes position it as a valuable tool for both drug discovery and mechanistic studies in chemical biology.
922069-47-4 (2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide) Related Products
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)



